Cas no 46236-54-8 (1-tert-butylazetidin-3-yl methanesulfonate)

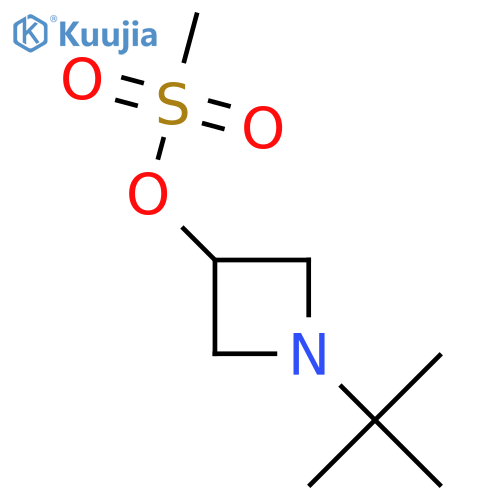

46236-54-8 structure

商品名:1-tert-butylazetidin-3-yl methanesulfonate

1-tert-butylazetidin-3-yl methanesulfonate 化学的及び物理的性質

名前と識別子

-

- (1-tert-butylazetidin-3-yl) methanesulfonate

- 1-tert-butylazetidin-3-yl methanesulfonate

- 1-tert-Butyl-3-azetidinyl methanesulfonate

- 1-tert-Butylazetidin-3-ol methanesulfonate

- 1-tert-Butyl-3-azetidinyl methanesulfonate #

- Methanesulfonic acid, 1-t-butylazetidin-3-yl ester

-

- MDL: MFCD16653026

- インチ: 1S/C8H17NO3S/c1-8(2,3)9-5-7(6-9)12-13(4,10)11/h7H,5-6H2,1-4H3

- InChIKey: RGNVMDVHVBFRPL-UHFFFAOYSA-N

- ほほえんだ: S(C)(=O)(=O)OC1CN(C1)C(C)(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 267

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 55

1-tert-butylazetidin-3-yl methanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Advanced ChemBlocks | P45588-5G |

1-tert-butylazetidin-3-yl methanesulfonate |

46236-54-8 | 97% | 5G |

$1,235 | 2023-09-15 | |

| Life Chemicals | F2147-0184-2.5g |

1-tert-Butyl-3-azetidinyl methanesulfonate |

46236-54-8 | 95%+ | 2.5g |

$518.0 | 2023-09-06 | |

| Enamine | EN300-237381-0.25g |

1-tert-butylazetidin-3-yl methanesulfonate |

46236-54-8 | 95% | 0.25g |

$642.0 | 2024-06-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2531-1g |

1-tert-butylazetidin-3-yl methanesulfonate |

46236-54-8 | 95% | 1g |

¥1716.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2531-10.0g |

1-tert-butylazetidin-3-yl methanesulfonate |

46236-54-8 | 95% | 10.0g |

¥7821.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2531-1.0g |

1-tert-butylazetidin-3-yl methanesulfonate |

46236-54-8 | 95% | 1.0g |

¥1716.0000 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343410-10g |

1-(Tert-butyl)azetidin-3-yl methanesulfonate |

46236-54-8 | 98% | 10g |

¥8532.00 | 2024-05-12 | |

| TRC | T158331-500mg |

1-tert-Butyl-3-azetidinyl Methanesulfonate |

46236-54-8 | 500mg |

$ 250.00 | 2022-06-03 | ||

| Life Chemicals | F2147-0184-0.5g |

1-tert-Butyl-3-azetidinyl methanesulfonate |

46236-54-8 | 95%+ | 0.5g |

$246.0 | 2023-09-06 | |

| Life Chemicals | F2147-0184-1g |

1-tert-Butyl-3-azetidinyl methanesulfonate |

46236-54-8 | 95%+ | 1g |

$259.0 | 2023-09-06 |

1-tert-butylazetidin-3-yl methanesulfonate 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

46236-54-8 (1-tert-butylazetidin-3-yl methanesulfonate) 関連製品

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:46236-54-8)1-tert-butylazetidin-3-yl methanesulfonate

清らかである:99%

はかる:10g

価格 ($):1060.0